molecular formula C10H12N4O5 B1144208 Allopurinol riboside CAS No. 16220-07-8

Allopurinol riboside

Cat. No. B1144208
CAS RN: 16220-07-8
M. Wt: 268.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of allopurinol riboside involves converting allopurinol and oxoallopurinol into their 1-ribosyl derivatives through the action of purine nucleoside phosphorylase. Ribose 1-phosphate, inosine, and xanthosine can serve as ribosyl donors in this reaction, with allopurinol being a more favorable substrate than oxoallopurinol. This enzymatic synthesis is critical for generating ribonucleosides identical to those isolated from human urine of patients treated with allopurinol (Krenitsky, Elion, Strelitz, & Hitchings, 1967).

Molecular Structure Analysis

The molecular structure of allopurinol riboside and its derivatives has been elucidated through various analytical techniques, including UV, 1H, and 13C NMR data. These studies have contributed to a comprehensive understanding of the ribonucleosides of allopurinol, including the N-1-, N-2-, and N-5-isomers and bis-ribosylated derivatives, providing insights into their potential xanthine oxidase inhibitory activity (Lichtenthaler & Cuny, 1981).

Chemical Reactions and Properties

Allopurinol riboside's formation and metabolism have been observed in conditions of purine nucleoside phosphorylase deficiency, showcasing the indirect formation of allopurinol-1-riboside via allopurinol-1-ribotide in vivo. This process is catalyzed by hypoxanthine guanine phosphoribosyltransferase (HGPRT) and a phosphatase, highlighting the compound's intricate metabolic pathways (Reiter, Simmonds, Webster, & Watson, 1983).

Physical Properties Analysis

Investigations into allopurinol riboside's physical properties, particularly its solubility and stability, are crucial for understanding its pharmacokinetic behavior and therapeutic potential. Studies have explored how allopurinol riboside interacts with biological membranes and its absorption, distribution, and elimination in the body, contributing to the development of effective drug delivery systems.

Chemical Properties Analysis

The chemical properties of allopurinol riboside, including its reactivity and interaction with various enzymes and biological molecules, have been a subject of extensive research. The compound's ability to act as a hydroxyl radical scavenger has implications for its antioxidant properties and potential therapeutic applications in conditions characterized by oxidative stress (Moorhouse et al., 1987).

Scientific Research Applications

Inflammatory Bowel Disease (IBD)

  • Summary of the application : Allopurinol riboside has been studied for its role in Inflammatory Bowel Disease (IBD). IBD is marked by a state of chronic energy deficiency that limits gut tissue wound healing . Allopurinol, a synthetic hypoxanthine isomer, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage .
  • Methods of application : In the study, a series of in vitro and in vivo experiments were performed to dissect the relationship between allopurinol, allopurinol metabolites, and colonic epithelial metabolism and function in health and during disease .
  • Results or outcomes : The in vivo investigation identified that a therapeutically relevant allopurinol dose shifts adenylate and creatine metabolism, leading to AMPK dysregulation and disrupted proliferation to attenuate wound healing and increased tissue damage in murine experimental colitis .

Purine Metabolism

  • Summary of the application : Allopurinol riboside is involved in purine metabolism. Allopurinol, a synthetic hypoxanthine isomer, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage .
  • Methods of application : In vitro studies with allopurinol revealed that it impedes ATP production and energy distribution through influences on the creatine kinase circuit .
  • Results or outcomes : The study found that allopurinol administration prior to a colitis event triggers a more severe disease state by attenuating the adenylate flux needed to repair the intestinal epithelium following a metabolic insult, and significantly attenuates wound healing by downregulating epithelial proliferation and AMPK signaling .

Antiparasitic Agent

  • Summary of the application : Allopurinol riboside is an experimental agent for the treatment of leishmaniasis and American trypanosomiasis . It is effective against parasites, because a series of enzymes (analogous to those that mediate purine salvage in humans) convert it into 4-aminopyrazolopyrimidine ribonucleoside triphosphate, a cytotoxic product .
  • Results or outcomes : The compound has shown potent activities against parasites .

Inhibitor of Orotidine 5′-Monophosphate (OMP) Decarboxylase

  • Summary of the application : Allopurinol riboside is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . OMP decarboxylase is a key enzyme in the de novo synthesis of uridine monophosphate (UMP), a precursor of RNA and DNA. By inhibiting this enzyme, allopurinol riboside can potentially disrupt the life cycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
  • Results or outcomes : The compound has shown inhibitory activity against OMP decarboxylase from Plasmodium falciparum .

Treatment of Leishmaniasis and American Trypanosomiasis

  • Summary of the application : Allopurinol riboside is an experimental agent for the treatment of leishmaniasis and American trypanosomiasis . These are parasitic diseases that can cause serious health problems.
  • Results or outcomes : The compound has shown potent activities against parasites .

Inhibitor of Orotidine 5′-Monophosphate (OMP) Decarboxylase from Plasmodium Falciparum

  • Summary of the application : Allopurinol riboside is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . OMP decarboxylase is a key enzyme in the de novo synthesis of uridine monophosphate (UMP), a precursor of RNA and DNA. By inhibiting this enzyme, allopurinol riboside can potentially disrupt the life cycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
  • Results or outcomes : The compound has shown inhibitory activity against OMP decarboxylase from Plasmodium falciparum .

Safety And Hazards

Allopurinol riboside may be toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUAMTWOJHPEJ-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allopurinol riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Allopurinol riboside

CAS RN

16220-07-8
Record name 1,5-Dihydro-1-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16220-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016220078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLOPURINOL RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZS8452SEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allopurinol riboside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
496
Citations
TA Shapiro, JBO Were, K Danso… - Clinical …, 1991 - Wiley Online Library
… Neither allopurinol nor allopurinol riboside generates ribonucleotides. In Leishmania, however, allopurinol and allopurinol riboside enter the purine salvage pathway. Intermediates …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
RE Saenz, HM Paz, CM Johnson… - Journal of Infectious …, 1989 - academic.oup.com
… AR group received 1,250 mg of allopurinol riboside per day; AR + PB group received 500 mg of probenecid in addition to allopurinol riboside. • Month in which culture was negative, …
Number of citations: 51 academic.oup.com
T Spector, TE Jones, SW LaFon, DJ Nelson… - Biochemical …, 1984 - Elsevier
Formycin B 5′-monophosphate (Form B-MP) and allopurinol riboside 5′-monophosphate (HPPR-MP) are isomers of IMP that are metabolically produced when Leishmania spp. are …
Number of citations: 38 www.sciencedirect.com
Y Nishida, N Kamatani, K Tanimoto, I Akaoka - Agents and Actions, 1979 - Springer
… The effects of allopurinol-riboside on humoral and cellular immunity to sheep red blood cells (SRBC) were also studied in mice. The results showed that allopurinol-riboside was useful …
Number of citations: 19 link.springer.com
B Finlayson, J Burns, A Smith, L Du Bois - Investigative Urology, 1979 - europepmc.org
… all failed to show that either oxipurinol or allopurinol riboside interacts with calcium, oxalate, or … , oxipurinol and allopurinol riboside do not affect crystallization of calcium oxalate. …
Number of citations: 13 europepmc.org
JB Were, TA Shapiro - Antimicrobial agents and chemotherapy, 1993 - Am Soc Microbiol
… , extends the half-life of allopurinol riboside in plasma, and triples the levels of allopurinol riboside inplasma. Allopurinol riboside is an experimental drug in the treatment of …
Number of citations: 7 journals.asm.org
DJ Nelson, SW LaFon, GB Elion, JJ Marr… - Purine Metabolism in …, 1980 - Springer
… agent for the control of hyperuricemia in man and is remarkably non-toxic to mammalian cells, it was of interest to determine how the metabolism of HPP and allopurinol riboside (HPP-…
Number of citations: 10 link.springer.com
DJ Nelson, GB Elion - Purine Metabolism in Man-IV: Part A: Clinical and …, 1984 - Springer
… Urinary allopurinol and allopurinol riboside each account for about 10% of the dose. Since … This would lead to increased levels of allopurinol, as well as allopurinol riboside, in plasma …
Number of citations: 12 link.springer.com
DJ Nelson, SW LaFon, JV Tuttle, WH Miller… - J. biol …, 1979 - researchgate.net
Allopurinol ribonucleoside[4-hydroxy-1-PD-ribofuranosylpyrazolo (3, 4,-d) pyrimidine] was shown to be more effective than allopurinol in inhibiting the growth of Leishmania …
Number of citations: 195 www.researchgate.net
Y Nishida, N Kamatani, K Tanimoto… - Purine Metabolism in Man …, 1980 - Springer
… In the present report the effects of allopurinol-riboside (AR) on PNP activity were studied in vitro and on the lymphocyte proliferation induced by mitogens. The effects of AR on humoral …
Number of citations: 4 link.springer.com

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